molecular formula C19H19N3OS B12269980 1-Ethyl-3-{[2-oxo-2-(pyridin-2-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

1-Ethyl-3-{[2-oxo-2-(pyridin-2-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Cat. No.: B12269980
M. Wt: 337.4 g/mol
InChI Key: KCUZGFJFXLINLZ-UHFFFAOYSA-N
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Description

1-Ethyl-3-{[2-oxo-2-(pyridin-2-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, a tetrahydroisoquinoline core, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-{[2-oxo-2-(pyridin-2-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroisoquinoline ring.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an electrophilic intermediate.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a thiolation reaction, where a thiol reacts with an appropriate electrophile.

    Formation of the Nitrile Group: The nitrile group is typically introduced through a cyanation reaction, where a suitable precursor is treated with a cyanating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-{[2-oxo-2-(pyridin-2-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the tetrahydroisoquinoline core, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-3-{[2-oxo-2-(pyridin-2-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and as a precursor for various functionalized derivatives.

    Materials Science: The compound’s unique properties make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-{[2-oxo-2-(pyridin-2-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    1-[2-oxo-2-(2-pyridinyl)ethyl]pyridinium iodide: A related compound with a similar pyridine ring structure.

    Indole Derivatives: Compounds containing an indole nucleus, which share some structural similarities and biological activities.

    Imidazole Containing Compounds: Compounds with an imidazole ring, known for their broad range of chemical and biological properties.

Uniqueness

1-Ethyl-3-{[2-oxo-2-(pyridin-2-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tetrahydroisoquinoline core, coupled with the pyridine ring and nitrile group, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H19N3OS

Molecular Weight

337.4 g/mol

IUPAC Name

1-ethyl-3-(2-oxo-2-pyridin-2-ylethyl)sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

InChI

InChI=1S/C19H19N3OS/c1-2-16-14-8-4-3-7-13(14)15(11-20)19(22-16)24-12-18(23)17-9-5-6-10-21-17/h5-6,9-10H,2-4,7-8,12H2,1H3

InChI Key

KCUZGFJFXLINLZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C2=C1CCCC2)C#N)SCC(=O)C3=CC=CC=N3

Origin of Product

United States

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